The Structure-Activity Relationship of RIP1 Kinase Inhibitors: A Comprehensive Technical Guide
The Structure-Activity Relationship of RIP1 Kinase Inhibitors: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death, particularly necroptosis, and inflammatory signaling. Its central role in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and certain cancers, has made it a prime target for therapeutic intervention. The development of small molecule inhibitors of RIPK1 has been an area of intense research, leading to the discovery of several distinct chemical scaffolds with varying mechanisms of action and potency.
This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of RIPK1 kinase inhibitors. While a detailed SAR study for a specific compound designated as "RIP1 kinase inhibitor 9 (SY-1)" is not extensively available in the public domain, this document will synthesize the broader principles of RIPK1 inhibition by examining the SAR of well-characterized inhibitor classes. The known biological data for "RIP1 kinase inhibitor 9 (SY-1)," which exhibits an EC50 of 7.04 nM in inhibiting Z-VAD-FMK-induced necroptosis in HT-29 cells, will be contextualized within the broader landscape of RIPK1 inhibitors.[1][2] This guide will also provide detailed experimental protocols for key assays and visual representations of relevant signaling pathways to aid researchers in the field of drug discovery.
RIPK1 Signaling Pathways
RIPK1 is a multifaceted protein with a kinase domain, an intermediate domain, and a C-terminal death domain.[3] Its activity is tightly regulated and can lead to divergent cellular outcomes, including cell survival through NF-κB activation or cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). When caspase-8 is inhibited, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[2][3] This forms a complex known as the necrosome, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Caption: Simplified signaling pathway of TNFα-induced necroptosis.
Structure-Activity Relationship (SAR) of RIPK1 Inhibitors
The development of RIPK1 inhibitors has led to the identification of several classes of compounds, each with distinct SAR. These are broadly categorized as Type I, Type II, and Type III inhibitors based on their binding mode to the kinase domain.
Type I Inhibitors
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
Type II Inhibitors
Type II inhibitors also bind to the ATP pocket but stabilize the inactive 'DFG-out' conformation of the kinase.[4]
Type III (Allosteric) Inhibitors
Type III inhibitors are allosteric modulators that bind to a pocket adjacent to the ATP-binding site, often in the 'DFG-out' conformation.[5]
The following table summarizes the quantitative data for representative RIPK1 inhibitors from different chemical series, including the limited data available for RIP1 kinase inhibitor 9 (SY-1).
| Compound Name/Class | Structure (if available) | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| RIP1 kinase inhibitor 9 (SY-1) | Not Publicly Available | RIPK1 | Necroptosis in HT-29 cells | 7.04 | [1][2] |
| Necrostatin-1 (Nec-1) | Indole-thiohydantoin | RIPK1 | Necroptosis in Jurkat cells | 490 | [3] |
| GSK'481 (Benzoxazepinone) | Benzoxazepinone | RIPK1 | RIPK1 FP binding assay | 10 | [6] |
| GSK2982772 | Benzoxazepinone derivative | RIPK1 | RIPK1 ADP-Glo assay | 6.3 | [5] |
| PK68 | Pyridine derivative | RIPK1 | RIPK1 kinase assay | 90 | [3] |
| RIPA-56 | Amide-containing | RIPK1 | RIPK1 kinase assay | 13 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and efficacy.
RIPK1 Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding pocket of RIPK1.
Caption: Workflow for a RIPK1 Kinase Fluorescence Polarization Assay.
Protocol:
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Reagent Preparation:
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Recombinant human RIPK1 kinase domain (e.g., residues 1-375) is expressed and purified.
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A fluorescently labeled ATP-competitive ligand is synthesized.
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Test compounds are serially diluted in DMSO.
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) is prepared.
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-
Assay Procedure:
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In a 384-well plate, add assay buffer, recombinant RIPK1, and the fluorescent ligand.
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Add the serially diluted test compounds.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
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Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
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-
Data Analysis:
Cellular Necroptosis Assay in HT-29 Cells
This assay assesses the ability of a compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor.
Protocol:
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Cell Culture:
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Human colon adenocarcinoma HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS).
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-
Assay Procedure:
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Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
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Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
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Incubate for 24-48 hours.
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-
Viability Measurement:
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Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Analysis:
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The luminescence signal is plotted against the logarithm of the inhibitor concentration.
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The data are normalized to untreated and vehicle-treated controls, and the EC50 value is calculated using a suitable curve-fitting model.[9]
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Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation
This method is used to confirm the mechanism of action of the inhibitors by assessing their effect on the phosphorylation of key proteins in the necroptosis pathway.
Protocol:
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Cell Treatment and Lysis:
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Treat HT-29 cells with the inhibitor and necroptotic stimuli as described in the cellular necroptosis assay.
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At a specific time point (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
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-
Protein Quantification and Electrophoresis:
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE.
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-
Immunoblotting:
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (Ser166), phosphorylated RIPK3 (Ser227), and phosphorylated MLKL (Ser358). Also, probe for total levels of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
Conclusion
The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of diseases driven by necroptosis and inflammation. The structure-activity relationship of RIPK1 inhibitors is complex and varies significantly between different chemical scaffolds. Understanding these relationships, along with the application of robust and well-defined experimental protocols, is essential for the design and development of novel, potent, and selective RIPK1 inhibitors. While the specific SAR for "RIP1 kinase inhibitor 9 (SY-1)" remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers to advance the field of RIPK1-targeted drug discovery. Future work should focus on the discovery of inhibitors with improved pharmacokinetic and safety profiles to translate the therapeutic potential of RIPK1 inhibition into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
